

"Fluorofenidone impurity 1-d3"?

What is the chemical structure of

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Compound of Interest

Compound Name: Fluorofenidone impurity 1-d3

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An In-depth Technical Guide to Fluorofenidone Impurity 1-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fluorofenidone Impurity 1-d3**, a deuterated analog of a known metabolite of the anti-fibrotic drug candidate, Fluorofenidone. This document details its chemical structure, properties, and plausible synthetic and analytical methodologies, designed to support researchers in drug metabolism, pharmacokinetic studies, and analytical standard development.

Chemical Structure and Properties

Fluorofenidone Impurity 1-d3 is the deuterated form of Fluorofenidone Impurity 1, which is the hydroxylated metabolite of Fluorofenidone. The parent drug, Fluorofenidone, is chemically known as 1-(3-fluorophenyl)-5-methylpyridin-2(1H)-one[1]. Metabolic studies have shown that a primary biotransformation pathway of Fluorofenidone involves the oxidation of the 5-methyl group to a hydroxymethyl group.

The specific chemical name for **Fluorofenidone Impurity 1-d3** is 1-(3-Fluorophenyl-2,4,6-d3)-5-(hydroxymethyl)pyridin-2(1H)-one[2]. This indicates that the three deuterium atoms are located on the fluorophenyl ring, not on the hydroxymethyl group as might be initially presumed from a "d3" designation related to a methyl group metabolite.



The presence of deuterium at these specific positions makes this compound an ideal internal standard for quantitative bioanalytical assays of Fluorofenidone and its primary metabolite using mass spectrometry. The deuterium substitution provides a distinct mass difference from the endogenous analyte while maintaining nearly identical chromatographic behavior.

Chemical Structure:

Caption: Chemical structure of Fluorofenidone Impurity 1-d3.

Physicochemical Properties

A summary of the key physicochemical properties for **Fluorofenidone Impurity 1-d3** and its non-deuterated analog are presented in Table 1.

Property	Fluorofenidone Impurity 1-d3	Fluorofenidone Impurity 1
Synonym	1-(3-Fluorophenyl-2,4,6-d3)-5- (hydroxymethyl)pyridin-2(1H)- one[2]	1-(3-Fluorophenyl)-5- (hydroxymethyl)pyridin-2(1H)- one
Molecular Formula	C12H7D3FNO2[2]	C12H10FNO2
Molecular Weight	222.23 g/mol [2]	219.22 g/mol
CAS Number	Not Available	1107650-67-8[2]
Appearance	Presumed to be a white to off- white solid	Not specified
Solubility	Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO	Not specified

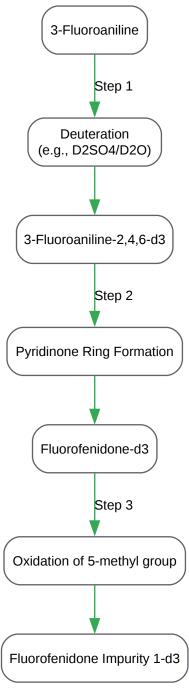
Synthesis and Isotopic Labeling

While a specific, detailed experimental protocol for the synthesis of **Fluorofenidone Impurity 1-d3** is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for deuterium labeling of aromatic rings.



A logical approach would involve the synthesis of deuterated 3-fluoroaniline as a key intermediate. This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on 3-fluoroaniline in heavy water (D2O) or by reduction of a deuterated nitrobenzene precursor. The deuterated 3-fluoroaniline would then be used in a condensation reaction to construct the pyridinone ring system, followed by functional group manipulations to introduce the 5-hydroxymethyl group.

Plausible Synthetic Workflow for Fluorofenidone Impurity 1-d3





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Caption: A potential synthetic pathway for Fluorofenidone Impurity 1-d3.

Analytical Characterization

Detailed experimental data for the analytical characterization of **Fluorofenidone Impurity 1-d3** are not readily available in the public domain. However, based on its chemical structure, expected spectroscopic data can be predicted. This information is crucial for its identification and quantification.

Mass Spectrometry

In a mass spectrum, **Fluorofenidone Impurity 1-d3** would be expected to show a molecular ion peak [M+H]+ at m/z 223. This is three mass units higher than its non-deuterated counterpart, which would exhibit a [M+H]+ at m/z 220. This mass shift is the basis for its use as an internal standard in quantitative LC-MS/MS assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **Fluorofenidone Impurity 1-d3** would show distinct differences compared to the non-deuterated impurity, primarily in the signals corresponding to the fluorophenyl ring.

- ¹H NMR: The proton signals for the aromatic protons at positions 2, 4, and 6 of the fluorophenyl ring would be absent or significantly reduced in intensity. The remaining proton signals for the pyridinone ring and the hydroxymethyl group would be expected to have chemical shifts and coupling constants similar to the non-deuterated analog.
- ¹³C NMR: The carbon signals for the deuterated positions (C2, C4, and C6 of the fluorophenyl ring) would exhibit characteristic triplet patterns due to C-D coupling, and their intensities would be lower compared to the non-deuterated compound.
- 19F NMR: The fluorine NMR spectrum would likely show a slightly different chemical shift and potentially altered coupling patterns due to the presence of deuterium atoms in its vicinity.



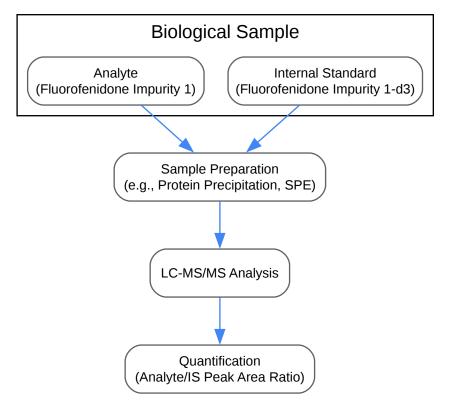
Spectroscopic Data	Predicted for Fluorofenidone Impurity 1-d3	Expected for Fluorofenidone Impurity 1
Mass Spectrum (ESI+)	[M+H]+ at m/z 223	[M+H]+ at m/z 220
¹H NMR	Absence of signals for H2, H4, H6 on the fluorophenyl ring.	Signals present for all aromatic protons.
¹³ C NMR	Triplet signals for C2, C4, C6 of the fluorophenyl ring.	Singlet or doublet signals for all aromatic carbons.

Application in Pharmacokinetic and Metabolism Studies

The primary application of **Fluorofenidone Impurity 1-d3** is as an internal standard in bioanalytical methods, particularly those employing LC-MS/MS. The use of a stable isotopelabeled internal standard is the gold standard for quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.



Role in Quantitative Bioanalysis



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Caption: Use of Fluorofenidone Impurity 1-d3 in a typical bioanalytical workflow.

Experimental Protocol: Quantitative Analysis of Fluorofenidone Impurity 1 in Plasma

The following is a generalized protocol for the quantification of Fluorofenidone Impurity 1 in plasma using **Fluorofenidone Impurity 1-d3** as an internal standard.

- 1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of Fluorofenidone Impurity 1 and Fluorofenidone Impurity 1-d3 in methanol at a concentration of 1 mg/mL.
- Prepare serial dilutions of the Fluorofenidone Impurity 1 stock solution to create calibration standards.



- Prepare a working solution of the internal standard (Fluorofenidone Impurity 1-d3) at an appropriate concentration in methanol.
- 2. Sample Preparation:
- To 100 μ L of plasma sample, calibration standard, or quality control sample, add 10 μ L of the internal standard working solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 3. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
 - Fluorofenidone Impurity 1: Q1/Q3 transition (e.g., m/z 220 -> appropriate product ion).
 - Fluorofenidone Impurity 1-d3: Q1/Q3 transition (e.g., m/z 223 -> appropriate product ion).
- 4. Data Analysis:



- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.

Conclusion

Fluorofenidone Impurity 1-d3, with its specific deuterium labeling on the fluorophenyl ring, is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for Fluorofenidone and its primary hydroxylated metabolite. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its critical application in analytical sciences, thereby supporting further research and development in this area.

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